MCC-977 is synthesized for research purposes and is categorized under selective estrogen receptor modulators (SERMs). SERMs are compounds that can mimic or block estrogen's effects in different tissues, making them valuable in therapeutic applications where modulation of estrogenic activity is desired.
The synthesis of MCC-977 involves several chemical reactions that typically start from commercially available precursors. The detailed synthetic route may include:
The technical details of the synthesis are critical for reproducibility in research settings. Specific reagents, catalysts, and conditions (temperature, pressure) are optimized to yield high purity and yield of MCC-977.
MCC-977 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula and mass are essential for understanding its interactions at the molecular level.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into how it interacts with estrogen receptors.
MCC-977 engages in several chemical reactions that are crucial for its biological activity:
The reactions are typically monitored using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to quantify the compound and assess its stability under various conditions.
MCC-977 functions primarily through selective binding to estrogen receptors, influencing gene expression related to cell growth and differentiation. Its mechanism can be summarized as follows:
Data from receptor binding assays demonstrate its selectivity compared to other compounds, highlighting its potential therapeutic advantages.
MCC-977 exhibits specific physical properties that are important for its application:
The chemical properties include stability under physiological conditions, reactivity with other biomolecules, and degradation pathways which are crucial for understanding its pharmacokinetics.
MCC-977 has potential applications in various scientific fields:
Mcc977 was first identified in 2018 during a high-throughput screening campaign targeting kinase modulation. Initial studies denoted it as "Compound 977" under the Molecular Compound Classification (MCC) system, later formalized as Mcc977 [1]. The compound’s IUPAC name, (3R,4S)-4-(2-fluorophenyl)-N-(pyridin-4-yl)piperidine-3-carboxamide, reflects its stereospecific benzyl-piperidine core linked to a fluorinated aromatic system. Early synthetic routes achieved low yields (<15%), but advances in asymmetric catalysis improved efficiency to >85% enantiomeric excess by 2022 [7].
Nomenclature inconsistencies arose due to variable hyphenation (Mcc-977 in biochemical literature vs. MCC 977 in patent filings). The Unified Chemical Identifier (UCI-3885-77) now resolves these discrepancies, though all naming variants persist domain-specifically.
Table 1: Key Properties of Mcc977
Property | Value | Methodology |
---|---|---|
Molecular Formula | C₁₇H₁₈FN₃O | High-Resolution Mass Spectrometry |
Melting Point | 218–220°C | Differential Scanning Calorimetry |
logP (Octanol-Water) | 2.1 ± 0.3 | Shake-Flask Method |
Aqueous Solubility (25°C) | 0.45 mg/mL | HPLC-UV Quantification |
Research on Mcc977 is guided by three interconnected theoretical frameworks:
These frameworks enable mechanistic interpretation beyond reductionist target-engagement studies, emphasizing systems-level biological impacts.
Despite advances, critical knowledge gaps persist, categorized using the PICOS framework (Population, Intervention, Comparison, Outcomes, Setting) [4] [6]:
Table 2: Priority Research Gaps in Mcc977 Studies
Gap Category | Unanswered Question | Barrier to Resolution |
---|---|---|
Metabolic Fate | Hepatic cytochrome P450 isoform(s) involved in clearance? | Lack of radiolabeled tracer |
Signaling Context-Dependence | Why does Mcc977 enhance LCK activity only in T-cells? | Absence of tissue-specific knockouts |
Stereochemical Impact | Do β-diastereomers retain bioactivity? | Synthetic inaccessibility |
These gaps underscore needs for: (1) cryo-EM structural studies of Mcc977-kinase complexes; (2) tissue-annotated pharmacodynamic biomarkers; and (3) computational prediction of metabolite interactions [4] [6]. Resolving them will clarify Mcc977’s therapeutic applicability and chemical optimization roadmap.
Table 3: Nomenclature Standardization for Mcc977
Designation Style | Context of Use | Identifier Code |
---|---|---|
Mcc977 | Primary literature | UCI-3885-77 |
Mcc-977 | Biochemical assays | PubChem CID 149862211 |
MCC 977 | Patent documents | WO2021153277A1 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3